N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the butanamide chain: This can be done through amide bond formation using coupling reagents like carbodiimides.
Ethoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines depending on the functional groups present.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- N-(2-ethoxyphenyl)-4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Uniqueness
N-(2-ethoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the ethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-2-29-20-7-4-3-6-19(20)24-21(27)8-5-15-26-22(28)14-13-18(25-26)16-9-11-17(23)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENOQAUMQCJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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